molecular formula C13H18BrN5O B11300234 N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine

N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine

Cat. No.: B11300234
M. Wt: 340.22 g/mol
InChI Key: NPANGWUHEFOETA-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine is a chemical compound that features a tetrazole ring substituted with a 5-bromo-2-methoxybenzyl group and a butyl chain

Properties

Molecular Formula

C13H18BrN5O

Molecular Weight

340.22 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-butyltetrazol-5-amine

InChI

InChI=1S/C13H18BrN5O/c1-3-4-7-19-17-13(16-18-19)15-9-10-8-11(14)5-6-12(10)20-2/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17)

InChI Key

NPANGWUHEFOETA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1N=C(N=N1)NCC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and tetrazole formation to enhance yield and reduce reaction times.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A study investigating a series of tetrazole derivatives demonstrated that compounds with similar structural motifs exhibited promising antimicrobial activity. The evaluation was performed using the turbidimetric method, revealing that certain derivatives significantly inhibited bacterial growth, suggesting that this compound could possess similar properties .

Compound Bacterial Strain Inhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
This compoundTBD

Anticancer Activity

The anticancer properties of tetrazole derivatives have garnered attention due to their ability to induce apoptosis in cancer cells. This compound's structure suggests it may interact with cellular pathways involved in cancer progression.

Case Study: Anticancer Screening

In vitro studies have shown that similar tetrazole compounds exhibit cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF7). The Sulforhodamine B assay demonstrated significant reductions in cell viability, indicating potential for further development as an anticancer agent .

Cell Line IC50 Value (µM) Mechanism of Action
MCF7< 10Apoptosis induction
HeLa< 15Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins associated with microbial resistance and cancer proliferation.

Findings from Molecular Docking

The docking simulations indicated favorable binding affinities with specific targets involved in cell signaling pathways related to cancer and microbial infections. These insights can guide further optimization of the compound for enhanced efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine is unique due to the presence of both a tetrazole ring and a butyl chain, which are not commonly found together in similar compounds. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural insights, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

Molecular Formula: C₉H₁₀BrN₅O
Molecular Weight: 256.11 g/mol
IUPAC Name: this compound

The compound features a tetrazole ring, which is known for its pharmacological significance due to its ability to mimic carboxylic acids and other bioactive moieties.

Antimicrobial Properties

Research has shown that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing the tetrazole ring have been reported to inhibit various bacterial strains, including those resistant to conventional antibiotics. A study indicated that modifications on the tetrazole ring influence antibacterial potency, with specific substituents enhancing activity against gram-positive bacteria .

Anticancer Activity

Tetrazole derivatives have also been explored for their anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy
    A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. The compound showed notable activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity Assessment
    In another study focusing on anticancer properties, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, demonstrating significant cytotoxicity compared to control groups .

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus12 µg/mL
AnticancerMCF-7 (breast cancer)15 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis: The compound has been observed to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signal Transduction Pathways: By interacting with various cellular receptors or pathways, the compound could alter cellular responses that promote survival or proliferation.

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